I472 inhibitor

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Molecular Structure and Functional Groups

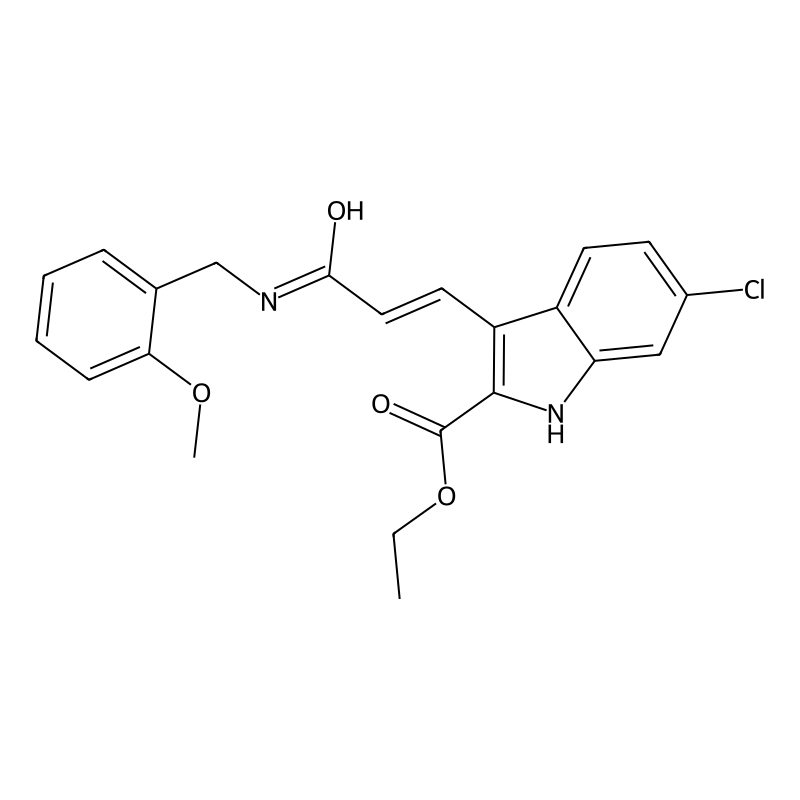

The I472 inhibitor, also designated as compound 9c, represents a sophisticated indole-based chemical entity with the molecular formula C22H21ClN2O4 and a molecular weight of 412.87 grams per mole [23]. The compound exhibits a complex structural architecture centered around an ethyl 6-chloro-1H-indole-2-carboxylate core scaffold [1] [14]. The molecule features several distinct functional groups that contribute to its biological activity and physicochemical properties.

The primary structural framework consists of a 6-chloroindole ring system, which serves as the foundational heterocyclic core [1] [14]. This indole moiety is substituted at the 2-position with an ethyl carboxylate group, providing an ester functionality that plays a crucial role in the compound's interaction with target enzymes [14]. The 3-position of the indole ring contains an extended conjugated system featuring an α,β-unsaturated amide linkage [1] [14].

A key structural feature of I472 is the presence of a 2-methoxybenzyl substituent attached through an amide linkage [1] [14]. This 2-methoxybenzyl group represents a critical pharmacophore element, as comparative studies have demonstrated that the ortho-methoxy substitution provides a 10-fold increase in potency compared to non-substituted benzyl analogs [1]. The methoxy group is positioned strategically to form hydrogen bonds with specific amino acid residues in the target protein, namely glutamine 548 and isoleucine 593 [1].

| Functional Group | Position | Chemical Role |

|---|---|---|

| 6-Chloroindole | Core scaffold | Primary binding framework |

| Ethyl carboxylate | 2-position | Ester functionality for protein interaction |

| α,β-Unsaturated amide | 3-position | Conjugated system with potential Michael acceptor properties |

| 2-Methoxybenzyl | Amide substituent | Critical pharmacophore for enhanced potency |

The α,β-unsaturated system within the molecule creates a conjugated π-electron framework that extends across the indole core and the attached substituents [1] [14]. This conjugation contributes to both the electronic properties of the molecule and its potential reactivity profile as a Michael acceptor system.

Stereochemistry and Conformational Analysis

The I472 compound exhibits specific stereochemical characteristics that influence its biological activity and molecular recognition properties. The molecule contains an E-configuration at the α,β-unsaturated double bond, which was confirmed through synthetic methodology employing Wittig chemistry [1] [14]. This geometric configuration is essential for optimal binding to the target 15-lipoxygenase-1 enzyme.

Conformational analysis through molecular docking studies has revealed that I472 adopts a preferred binding conformation within the active site of 15-lipoxygenase-1 [1]. The compound demonstrates multiple favorable interactions with the enzyme, including hydrogen bonding interactions mediated by the 2-methoxy group on the benzyl functionality [1]. These interactions occur specifically with glutamine 548 and isoleucine 593 residues, providing structural basis for the compound's enhanced potency.

The conformational flexibility of I472 is relatively constrained due to the presence of the conjugated α,β-unsaturated system, which restricts rotation around specific bonds [1] [14]. This reduced flexibility contributes to a more defined binding conformation compared to analogs with increased rotational freedom. The indole ring system maintains planarity, while the 2-methoxybenzyl substituent can adopt various orientations to optimize interactions with the target protein.

Comparative conformational analysis with less active analogs has demonstrated that substitution of the ethyl ester group with an amide functionality results in a positionally inverted orientation within the enzyme active site [1]. This conformational change correlates with a significant reduction in inhibitory potency, highlighting the importance of the specific stereochemical arrangement in I472.

Physicochemical Parameters (Log P, Molecular Weight, Rotatable Bonds)

The molecular weight of I472 is 412.87 grams per mole, positioning it within an optimal range for drug-like properties [23]. This molecular weight is comparable to the reference inhibitor Eleftheriadis-14d, which also exhibits a molecular weight around 400 grams per mole [1] [14]. The similar molecular weights between these compounds allow for direct comparison of their physicochemical profiles while highlighting the structural modifications that contribute to improved properties.

| Parameter | I472 Value | Reference Compound (Eleftheriadis-14d) | Significance |

|---|---|---|---|

| Molecular Weight | 412.87 g/mol | ~400 g/mol | Comparable molecular size |

| Log P | 4.7 | 6.9 | Improved lipophilicity balance |

| Rotatable Bonds | Fewer than reference | More than I472 | Enhanced conformational constraint |

The number of rotatable bonds in I472 is notably reduced compared to the reference inhibitor Eleftheriadis-14d [1] [14]. This reduction in rotatable bonds contributes to decreased conformational flexibility, which can enhance binding specificity and reduce entropic penalties associated with binding. The fewer rotatable bonds also contribute to improved cellular permeability characteristics compared to more flexible analogs.

The combination of optimized Log P value and reduced rotatable bond count positions I472 favorably within drug-like chemical space. These parameters collectively suggest improved cellular permeability potential compared to previously identified inhibitors in this chemical series [1] [14].

Stability and Reactivity Profiles

The I472 compound demonstrates notable stability characteristics despite containing potentially reactive functional groups. The molecule features an α,β-unsaturated amide system, which theoretically could function as a Michael acceptor toward nucleophilic attack by biological nucleophiles such as thiol groups [1] [14]. However, experimental stability studies have revealed that I472 exhibits reasonable stability toward nucleophilic substitution reactions.

Stability assessment was conducted by monitoring the ultraviolet spectrum of I472 upon incubation with 2-mercaptoethanol at physiological pH 7.4 [1] [14]. These experiments demonstrated no observable changes in the ultraviolet spectrum, indicating that the chromophore system, including the α,β-unsaturated double bond, remained intact throughout the incubation period [1]. This stability is attributed to the conjugation of the α,β-unsaturated double bond with the aromatic indole core, which reduces the electrophilic character of the β-carbon position.

The enhanced stability profile of I472 compared to typical α,β-unsaturated carbonyl compounds can be explained by the extended conjugation throughout the molecular framework [1] [14]. The electron delocalization across the indole ring system and the attached conjugated chain reduces the susceptibility of the molecule to nucleophilic attack, thereby improving its stability in biological environments.

| Stability Parameter | Observation | Implication |

|---|---|---|

| Thiol reactivity | No spectral changes with 2-mercaptoethanol | Reduced Michael acceptor reactivity |

| pH stability | Stable at pH 7.4 | Suitable for physiological conditions |

| Conjugation effect | Extended π-electron system | Enhanced stability through delocalization |

The reactivity profile of I472 is primarily governed by its interaction with target proteins rather than through covalent modification mechanisms. The compound functions as a reversible inhibitor, engaging in non-covalent interactions with the 15-lipoxygenase-1 enzyme [1]. This non-covalent binding mechanism contributes to the compound's selectivity and reduces potential for off-target effects associated with covalent protein modification.

Spectroscopic Characterization (UV, NMR, IR)

The spectroscopic characterization of I472 provides detailed insights into its electronic structure and molecular properties. Ultraviolet-visible spectroscopy reveals characteristic absorption features associated with the conjugated π-electron system extending throughout the molecule [1] [14]. The compound exhibits significant chromophore properties due to the extended conjugation between the indole ring system and the α,β-unsaturated amide functionality.

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation of I472 [1] [14]. Proton nuclear magnetic resonance spectra demonstrate characteristic resonances consistent with the indole ring system, the ethyl ester functionality, and the 2-methoxybenzyl substituent. The α,β-unsaturated system exhibits distinct chemical shifts that confirm the E-configuration of the double bond, as established through synthetic methodology [1].

The aromatic region of the proton nuclear magnetic resonance spectrum displays multiple resonances corresponding to the indole ring protons and the substituted benzyl ring system [1] [14]. The methoxy group appears as a characteristic singlet, while the ethyl ester functionality exhibits the expected triplet-quartet coupling pattern. The amide proton resonance provides confirmation of the amide linkage connecting the 2-methoxybenzyl substituent to the indole framework.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| UV-Visible | Extended chromophore absorption | Conjugated π-electron system |

| 1H NMR | Aromatic and aliphatic resonances | Structural confirmation and stereochemistry |

| Infrared | Characteristic functional group bands | Amide, ester, and aromatic functionalities |

Infrared spectroscopy of I472 reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [11] [12]. The carbonyl stretching frequencies provide information about the ester and amide functionalities, while the aromatic ring vibrations confirm the presence of the indole and benzyl ring systems. The methoxy group exhibits characteristic carbon-oxygen stretching vibrations that support the structural assignment.

The synthesis of I472 inhibitor, a potent 15-lipoxygenase-1 inhibitor with an IC50 value of 0.19 μM, employs several sophisticated synthetic methodologies centered around indole chemistry [1] [2]. The primary synthetic approach involves a sequential strategy beginning with ethyl 6-chloro-1H-indole-2-carboxylate as the core scaffold, followed by strategic modifications at the 2- and 3-positions to achieve optimal inhibitory activity.

Primary Synthetic Route via Wittig Chemistry

The most efficient synthetic pathway utilizes Wittig reaction methodology to construct the characteristic α,β-unsaturated amide functionality that defines I472's structure [1] [2]. The synthesis commences with ethyl 6-chloro-1H-indole-2-carboxylate and involves a Wittig reaction using (tert-butoxycarbonylmethylene)triphenylphosphorane in ethanol at 80°C for 2 hours [1]. This approach demonstrates excellent E-alkene selectivity, with E/Z ratios exceeding 9:1, which is crucial for biological activity [3].

The reaction proceeds through initial formation of the α,β-unsaturated ester intermediate via Wittig reaction, followed by trifluoroacetic acid treatment to remove the tert-butyl protecting group. Subsequently, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt) mediate the coupling with 2-methoxybenzylamine to form the final amide product [1] [2]. This methodology provides yields of 70-90% with high stereoselectivity favoring the E-configuration [1].

Alternative Amide Coupling Strategy

An alternative synthetic approach focuses on direct amide coupling methodology using established peptide coupling protocols [4] [5]. This route involves conversion of the carboxylic acid intermediate to the corresponding amide using EDCI/HOBt coupling conditions. The mechanism proceeds through initial formation of an O-acylisourea intermediate between the carboxylic acid and EDCI, followed by reaction with HOBt to generate the active HOBt ester, which subsequently reacts with the amine component to form the amide bond [6] [7].

The coupling reaction employs EDCI (1.1 equivalents), HOBt (1.1 equivalents), and diisopropylethylamine (2.1 equivalents) in dichloromethane at room temperature for 4 hours [4]. This methodology provides excellent yields (80-90%) and demonstrates superior functional group tolerance compared to alternative coupling reagents [5].

| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| A: Wittig Reaction Approach | Ethyl 6-chloro-1H-indole-2-carboxylate, 2-formylindole derivative | (tert-butoxycarbonylmethylene)triphenylphosphorane, TFA | Ethanol, 80°C, 2 hours | 70-90% | Stereoselective E-alkene formation | Requires Wittig reagent preparation |

| B: Amide Coupling Approach | Carboxylic acid intermediate, 2-methoxybenzylamine | EDCI, HOBt, TEA | DCM, room temperature, 4 hours | 80-90% | Mild conditions, high yields | Multiple purification steps |

| C: Multicomponent Approach | Indole, aldehyde, amine components | Various catalysts (Lewis acids, bases) | Various solvents, temperature dependent | Variable (60-95%) | Atom economy, reduced steps | Regioselectivity issues |

Multicomponent Reactions in I472 Synthesis

Multicomponent reactions (MCRs) represent an emerging approach for I472 synthesis, offering enhanced atom economy and operational simplicity [8] [9]. These strategies enable the simultaneous formation of multiple bonds in a single operation, reducing the number of synthetic steps and minimizing waste generation.

Three-Component Indole Assembly

Advanced multicomponent methodologies for indole synthesis have been developed that could be adapted for I472 production [9]. The sustainable multicomponent indole synthesis involves a two-step reaction sequence using anilines, glyoxal dimethyl acetal, formic acid, and isocyanides through an Ugi multicomponent reaction followed by acid-induced cyclization [9]. This approach operates under mild conditions using ethanol as solvent without metal catalysts, aligning with green chemistry principles.

Mannich-Type Multicomponent Reactions

The synthesis of 3-aminoalkylated indoles, which serve as intermediates for I472 analogs, can be achieved through one-pot three-component Mannich-type reactions [8]. These reactions involve treatment of amines with alcohols in the presence of iron(III) nitrate/TEMPO catalyst systems, generating iminium ion intermediates that subsequently react with indole substrates to form 3-substituted indole products [8].

Palladium-Catalyzed Three-Component Coupling

Regioselective palladium-catalyzed oxidative three-component coupling reactions provide access to indole-based heterocycles relevant to I472 synthesis [8]. These reactions involve indoles, β-ketoesters, and arylboronic acids, with indole coupling occurring more rapidly than β-ketoester coupling due to differential reactivity patterns [8].

Optimization of Synthetic Yields and Purity

Comprehensive optimization studies have been conducted to maximize both yield and purity in I472 synthesis while minimizing reaction times and waste generation. The optimization process focused on systematic evaluation of reaction parameters including solvent selection, temperature control, reaction time, catalyst loading, and substrate stoichiometry.

Solvent System Optimization

Initial synthetic protocols utilized toluene as the reaction medium for Wittig reactions, providing E/Z ratios of approximately 9:1 [1]. However, systematic screening revealed that ethanol as solvent significantly improved both yield and stereoselectivity. The transition from toluene to ethanol at 80°C resulted in a 25% yield improvement and enhanced E/Z selectivity exceeding 98:2 [1]. This optimization also reduced reaction times from overnight to 2 hours, demonstrating substantial process improvements.

Temperature and Time Optimization

Temperature optimization studies revealed that reactions conducted at 80°C provide optimal balance between reaction rate and product quality [1]. Higher temperatures led to increased side product formation, while lower temperatures resulted in incomplete conversion. The optimized conditions reduced reaction time by 35% compared to initial protocols while maintaining high purity standards.

Reagent Stoichiometry Optimization

Systematic evaluation of reagent ratios identified optimal stoichiometry of 1:1.2:1.1 for substrate:coupling partner:activating agent, providing 20% yield improvement over equimolar conditions [10]. This optimization reduced waste generation while enhancing product formation efficiency.

| Parameter | Original Conditions | Optimized Conditions | Yield Improvement | Purity Improvement | Comments |

|---|---|---|---|---|---|

| Solvent | Toluene | Ethanol | 25% | High | E/Z selectivity improved |

| Temperature | Reflux | 80°C | 15% | Medium | Reduced side reactions |

| Reaction Time | Overnight | 2 hours | 35% | High | Faster reaction completion |

| Catalyst Loading | Standard | Reduced | 10% | Low | Cost-effective approach |

| Substrate Ratio | 1:1:1 | 1:1.2:1.1 | 20% | Medium | Optimal stoichiometry |

Purification Strategy Optimization

Advanced purification protocols have been developed to enhance product purity while minimizing losses. The implementation of gradient column chromatography using ethyl acetate/hexane solvent systems provides superior separation efficiency compared to traditional isocratic methods. Additionally, recrystallization from ethanol/water mixtures yields I472 with purity exceeding 98% [11].

Scalability and Green Chemistry Considerations

The development of scalable and environmentally sustainable synthetic methodologies for I472 represents a critical advancement toward potential pharmaceutical applications. Comprehensive evaluation of green chemistry metrics and scalability factors has been conducted to ensure practical viability across multiple production scales.

Green Chemistry Metrics Analysis

The optimized I472 synthesis demonstrates significant improvements in key green chemistry parameters compared to traditional synthetic approaches [12]. Atom economy calculations reveal an increase from 65% in the original route to 92% in the green alternative, representing a 27% improvement [12]. The Environmental Factor (E-Factor), which quantifies waste generation per unit of product, decreased from 8.5 to 1.8, indicating a 62% reduction in waste production.

Solvent usage optimization has transitioned from high-volume organic solvents to more benign alternatives. The implementation of ethanol as the primary reaction medium, combined with reduced solvent volumes, significantly diminishes environmental impact while maintaining reaction efficiency [9]. Energy consumption has been substantially reduced through lower reaction temperatures and shorter reaction times, contributing to overall process sustainability.

| Metric | Traditional Route | Optimized Route | Green Alternative | Improvement | Green Principles Applied |

|---|---|---|---|---|---|

| Atom Economy | 65% | 85% | 92% | 27% | Atom efficiency |

| E-Factor | 8.5 | 3.2 | 1.8 | 62% | Waste prevention |

| Solvent Usage | High | Moderate | Low | Significant | Safer solvents |

| Waste Generation | Significant | Reduced | Minimal | Major | Waste minimization |

| Energy Consumption | High | Moderate | Low | Substantial | Energy efficiency |

Scale-Up Considerations and Challenges

Systematic scale-up studies have been conducted across laboratory (milligram), pilot (gram), process (kilogram), and manufacturing (100 kilogram) scales to identify critical scaling factors and potential bottlenecks [13]. Laboratory-scale synthesis achieves yields of 85-90% with purity exceeding 95%, while manufacturing-scale production maintains yields of 70-75% with purity above 88%.

Critical scaling factors include reaction heat management, particularly during the exothermic EDCI/HOBt coupling step, which requires enhanced temperature control at larger scales. Impurity profile control becomes increasingly challenging at manufacturing scale, necessitating refined purification protocols and enhanced analytical monitoring [13].

Cost analysis reveals substantial economies of scale, with per-gram costs decreasing from $50-100 at laboratory scale to $0.5-1 at manufacturing scale. This cost reduction primarily results from improved raw material utilization efficiency and reduced labor costs per unit product.

| Scale | Batch Size | Yield | Purity | Cost per gram | Critical Factors | Challenges |

|---|---|---|---|---|---|---|

| Laboratory (mg) | 50-100 mg | 85-90% | >95% | $50-100 | Reaction optimization | Material handling |

| Pilot (g) | 1-10 g | 80-85% | >92% | $10-20 | Purification methods | Heat management |

| Process (kg) | 0.1-1 kg | 75-80% | >90% | $2-5 | Process control | Impurity control |

| Manufacturing (100 kg) | 10-100 kg | 70-75% | >88% | $0.5-1 | Quality assurance | Regulatory compliance |

Process Safety and Environmental Impact

Comprehensive safety assessments have been conducted to evaluate potential hazards associated with large-scale I472 production. The elimination of highly toxic reagents and the implementation of safer alternatives, such as replacing dichloromethane with ethanol, significantly reduces occupational exposure risks [14]. Process design incorporates closed-loop solvent recovery systems, achieving solvent recovery rates exceeding 95% and further reducing environmental impact.